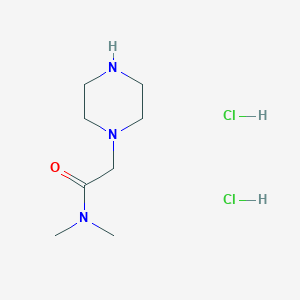

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of piperazine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety .

Análisis De Reacciones Químicas

Reaction Conditions and Yield:

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (piperazine:N-haloacetyl) | 3:1 | |

| Temperature | 80°C | |

| Reaction time | 2 hours | |

| Yield | 68–70% | |

| Purity | >97.5% |

The exothermic reaction with HCl ensures protonation of both piperazine nitrogens, forming the dihydrochloride salt . Neutralization with NaOH (pH >8) regenerates the free base for further derivatization .

Reactivity of the Piperazine Ring

The piperazine moiety undergoes characteristic reactions:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives.

Example: Reaction with Ethyl Bromoacetate

| Condition | Outcome | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Product | Ethyl 2-(4-acetamidopiperazin-1-yl)acetate |

Deprotonation and Nucleophilic Substitution

Under basic conditions (pH >10), the piperazine nitrogens act as nucleophiles, enabling:

Acetamide Group Reactivity

The acetamide group participates in hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

| Condition | Product | Source |

|---|---|---|

| 6M HCl, reflux | 2-(Piperazin-1-yl)acetic acid | |

| NaOH (aq), 100°C | Sodium 2-(piperazin-1-yl)acetate |

Condensation with Amines

Reacts with primary amines (e.g., aniline) to form Schiff bases under dehydrating conditions.

Comparative Reactivity with Related Compounds

Pharmacological Derivatization

The compound serves as an intermediate in synthesizing neuroactive agents:

-

Antidepressants : Cross-coupling with aryl zinc reagents yields dopamine receptor modulators .

-

Antipsychotics : Acylation with chroman derivatives produces serotonin antagonists .

Stability and Degradation

Aplicaciones Científicas De Investigación

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound with several identified applications and safety considerations. Here's a detailed overview:

Chemical Properties and Identifiers

- IUPAC Name: N,N-dimethyl-2-piperazin-1-ylacetamide;dihydrochloride

- Molecular Formula: C8H19Cl2N3O

- CAS Number: 885617-73-2

Safety and Hazards

The compound is associated with several hazard warnings :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications

- Pharmaceutical Intermediate: N-(2,6-dimethyl-phenyl)-2-piperazin-l-yl-acetamide, obtained through a process involving piperazine, can be used as a pharmaceutical intermediate in the preparation of l-(l,2-disubstituted piperidinyl)-4- substituted piperazine derivatives, useful as substance-P antagonists .

- Receptor Ligand Research: N-(arylpiperazinyl)acetamide derivatives are synthesized and evaluated for their biological activity in in vitro competition binding experiments for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors . Some compounds have been classified as potent dual 5-HT6/D2 receptors ligands, while others are potent D2 receptor ligands .

- Organic Buffer: It can be used as a non-ionic organic buffering agent in cell cultures, effective in the pH range of 6-8.5 .

Related Compounds and Research

- Piperazine Derivatives: The compound is related to acid addition salts of piperazine derivatives, which have useful solid forms like polymorphic forms .

- N-(Arylpiperazinyl)acetamide Derivatives: These derivatives have been synthesized and biologically evaluated for serotonin and dopamine receptor binding .

Toxicity Studies

- Animal Studies: Rats exposed to a related chemical (Acetamide, N,N-dimethyl-) in drinking water showed NOAELs (No Observed Adverse Effect Levels) of 100 and 300 mg/kg bw/day in male and female rats, respectively, based on reduced body weight and liver cell degeneration .

- Clinical Case Study: A case study reported severe health effects from a single accidental exposure via inhalation and dermal contact to a related chemical .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares a similar piperazine backbone but differs in the substitution pattern on the phenyl ring.

N,N-Dimethyl-2-(piperazin-1-yl)ethanamine: This compound is structurally similar but has an ethanamine group instead of an acetamide group.

Uniqueness: N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

N,N-Dimethyl-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H17N3O·2HCl

- Molecular Weight : 210.17 g/mol

The compound features a piperazine ring, which is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound modulates the activity of these molecular targets, leading to various physiological effects. It has been investigated for its potential as a biochemical probe in receptor studies, particularly in understanding binding affinities and specificities .

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of piperazine, including compounds similar to N,N-Dimethyl-2-(piperazin-1-yl)acetamide, exhibit promising anti-inflammatory properties. In one study, several piperazine derivatives were screened for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some compounds showed up to 87% inhibition at concentrations as low as 10 μM, indicating significant anti-inflammatory potential .

2. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro assays have shown that certain piperazine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The compound's mechanism likely involves interference with bacterial topoisomerases, crucial for DNA replication.

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

A study focused on synthesizing novel piperazine derivatives highlighted the biological evaluation of compounds structurally related to this compound. The synthesized compounds were tested for their anti-inflammatory and antimicrobial activities, revealing several candidates with enhanced efficacy compared to standard treatments .

Case Study 2: Receptor Binding Studies

In receptor binding studies, this compound was used as a model compound to explore its interactions with various receptors. The findings indicated that the compound could serve as a useful ligand in studying receptor dynamics and signaling pathways .

Research Findings Summary Table

Propiedades

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-11-5-3-9-4-6-11;;/h9H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWJJSRIARJKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.